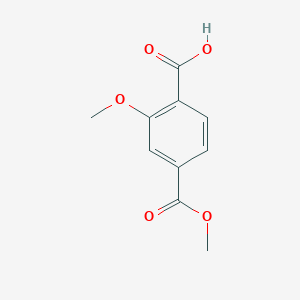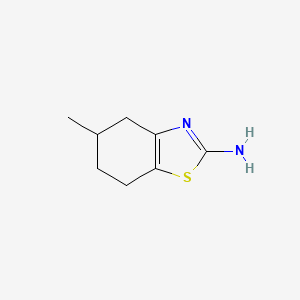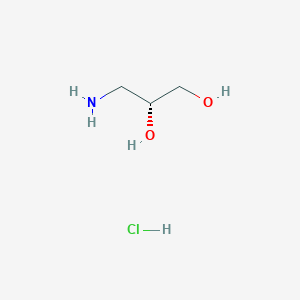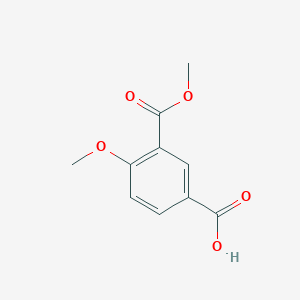
4-Methoxy-3-(methoxycarbonyl)benzoic acid
描述
4-Methoxy-3-(methoxycarbonyl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzoic acid as the starting material.
Reaction Steps: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with methanol in the presence of a base (e.g., pyridine) to form the methoxycarbonyl group.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Conditions: Catalysts such as palladium on carbon (Pd/C) may be used to improve reaction efficiency, and the reactions are typically conducted under an inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions at the methoxy group can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides can substitute the methoxy group under acidic conditions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to 4-methoxy-3-(methoxycarbonyl)benzoic anhydride.
Reduction Products: Reduction can yield 4-methoxy-3-(methoxycarbonyl)benzyl alcohol.
Substitution Products: Substitution can produce halogenated derivatives such as 4-methoxy-3-(methoxycarbonyl)benzyl chloride.
作用机制
Target of Action
It’s known that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids .
Mode of Action
It’s known that similar compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that the compound is soluble in water, alcohol, boiling water, diethyl ether, ethyl acetate, and chloroform , which could potentially impact its bioavailability.
Result of Action
It’s known that similar compounds can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
3-Methoxy-4-(methoxycarbonyl)benzoic acid: Similar structure but with the positions of the methoxy and methoxycarbonyl groups reversed.
4-Methoxybenzoic acid: Lacks the methoxycarbonyl group.
3-(Methoxycarbonyl)benzoic acid: Lacks the methoxy group.
Uniqueness: The unique combination of the methoxy and methoxycarbonyl groups on the benzene ring gives 4-Methoxy-3-(methoxycarbonyl)benzoic acid distinct chemical properties and reactivity compared to its similar compounds.
属性
IUPAC Name |
4-methoxy-3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBFQWPLSWTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[Dibutyl-[8-[dibutyl(trifluoromethylsulfonyloxy)stannyl]octyl]stannyl] trifluoromethanesulfonate](/img/structure/B8058630.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B8058645.png)
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B8058657.png)
![Sodium;2-[5-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoylsulfamoyl)furan-3-yl]propan-2-olate](/img/structure/B8058661.png)

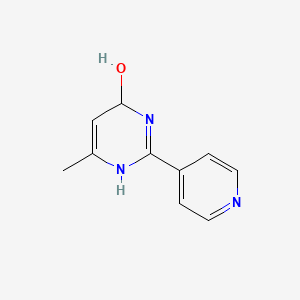
![(2S,3S)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B8058684.png)
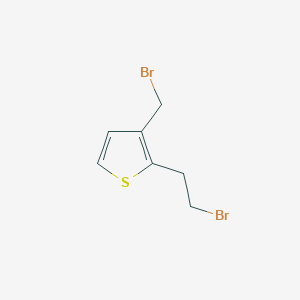
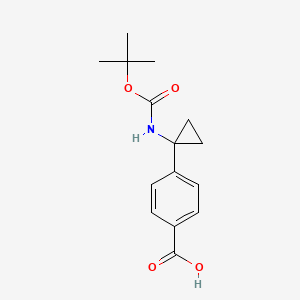
![1-[(tert-Butoxy)carbonyl]-2-oxopyrrolidine-3-carboxylic acid](/img/structure/B8058696.png)
